molecular formula C8H15NO2S B569440 tert-Butyl thietan-3-ylcarbamate CAS No. 943437-98-7

tert-Butyl thietan-3-ylcarbamate

Cat. No. B569440
CAS RN: 943437-98-7
M. Wt: 189.273
InChI Key: GXDVIWSAGRLVMF-UHFFFAOYSA-N
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Description

“tert-Butyl thietan-3-ylcarbamate” is a chemical compound with the molecular formula C8H15NO2S . It falls under the category of building blocks . The compound has a molecular weight of 189.275 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be found in chemical databases like ChemSpider .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds like “tert-butyl (2-ethylhexyl) monoperoxy carbonate” have been studied for their thermal reactions and decomposition characteristics .

Scientific Research Applications

Synthesis of Complex Molecules

Process Development and Pilot-Plant Synthesis of Cyclopropanation Intermediates : Wenjie Li et al. (2012) detailed the scalable synthesis of a lymphocyte function-associated antigen 1 inhibitor intermediate, demonstrating the utility of a modified Kulinkovich–Szymoniak cyclopropanation followed by amide formation. This process emphasizes the relevance of similar compounds in the development of pharmaceutical intermediates through efficient and scalable synthetic routes (Li et al., 2012).

Material Science and Structural Analysis

Synthesis and Characterization of Novel Organogels : Jiabao Sun et al. (2015) synthesized benzothizole modified carbazole derivatives to study their organogelation properties, which were influenced significantly by the presence of tert-butyl groups. The resulting xerogel-based films exhibited strong blue emissive properties and potential for fluorescent sensory materials in detecting acid vapors, highlighting the role of tert-butyl derivatives in material science (Sun et al., 2015).

Chemical Structure Analysis

Crystal Structure and Hirshfeld Surface Analysis : Aly Dawa El Mestehdi et al. (2022) synthesized tert-butyl acetylcarbamate via a green method and conducted a detailed crystal structure analysis using Hirshfeld surface analysis. This study showcases the importance of structural analyses in understanding the intermolecular interactions and packing of tert-butyl carbamate derivatives (El Mestehdi et al., 2022).

Advanced Synthetic Applications

Enantio- and Regioselective Asymmetric Synthesis : R. Jena and D. Das (2021) developed a chiral aminophosphinite-ligated ruthenium complex for nucleophilic addition reactions, demonstrating high regioselectivity and enantiomeric excess. This work illustrates the application of tert-butyl derivatives in catalyzing precise synthetic reactions, contributing to the development of chiral molecules (Jena & Das, 2021).

Safety and Hazards

The safety data sheet for a related compound, “tert-Butanol”, indicates that it is highly flammable and causes serious eye irritation . It is harmful if inhaled and may cause respiratory irritation . Similar precautions should be taken when handling “tert-Butyl thietan-3-ylcarbamate”.

Biochemical Analysis

Biochemical Properties

Tert-Butyl thietan-3-ylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The interaction with cytochrome P450 can lead to the oxidation of this compound, affecting its stability and activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function. Furthermore, this compound can impact cell signaling pathways by interacting with key signaling proteins, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, this compound may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to the compound may result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular function and health outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall activity and effectiveness of this compound, as well as its potential toxicity and side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to transport proteins can facilitate the movement of this compound across cellular membranes, allowing it to reach its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effectiveness in biochemical reactions. For instance, localization to the mitochondria may enhance the compound’s ability to modulate oxidative stress responses and cellular metabolism .

properties

IUPAC Name

tert-butyl N-(thietan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-8(2,3)11-7(10)9-6-4-12-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVIWSAGRLVMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50725498
Record name tert-Butyl thietan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943437-98-7
Record name tert-Butyl thietan-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50725498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of N-(tert-butyloxycarbonyl)-2-amino-1,3-propanediol dimesylate [prepared according to E. Benoist et al., Synthesis 1998, (8), 1113-1118] (25 g, 72.0 mmol) in ethanol (375 ml) is treated with sodium sulfide (Na2S.xH2O 32-38%, 16.82 g, ˜75.4 mmol) and the mixture is stirred at a temperature of 50° C. (bath 60° C.) for 45 minutes. The cooled reaction mixture is concentrated under reduced pressure and the solid residue poured into water, extracted with Et2O, the combined organic layers washed with brine, dried (Na2SO4), filtered, and concentrated. The crude solid product (12.6 g, 92%) is used in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
16.82 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

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